molecular formula C10H15NO B041025 (R)-3-(methylamino)-1-phenylpropan-1-ol CAS No. 115290-81-8

(R)-3-(methylamino)-1-phenylpropan-1-ol

Cat. No.: B041025
CAS No.: 115290-81-8
M. Wt: 165.23 g/mol
InChI Key: XXSDCGNHLFVSET-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(Methylamino)-1-phenylpropan-1-ol (CAS: 115290-81-8) is a chiral secondary alcohol with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . It serves as a key intermediate in synthesizing Atomoxetine (Tomoxetine), a selective norepinephrine reuptake inhibitor used to treat ADHD . The compound is synthesized via asymmetric hydrogenation of a ketone precursor using chiral Ru catalysts (e.g., [RuCl₂((S)-BINAP)((S,S)-DPEN)]), achieving high enantiomeric excess (92% e.e.) under 40 bar H₂ pressure . Its structural features include a phenyl group, a hydroxyl group, and a methylamino side chain, which contribute to its pharmacological relevance .

Preparation Methods

Asymmetric Reductive Amination of Prochiral Ketones

The most widely documented method for synthesizing (R)-3-(methylamino)-1-phenylpropan-1-ol involves asymmetric reductive amination of 3-oxo-1-phenylpropan-1-ol with methylamine. This reaction leverages chiral catalysts or stoichiometric chiral auxiliaries to induce the desired (R)-configuration.

Reaction Mechanism and Conditions

The ketone precursor, 3-oxo-1-phenylpropan-1-ol, undergoes condensation with methylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) is often preferred due to its selectivity for imine intermediates over ketone groups . The reaction is typically conducted in anhydrous methanol or ethanol under an inert atmosphere (e.g., nitrogen or argon) at 45–50°C. A molar ratio of 1:1.2 (ketone:methylamine) minimizes side reactions such as over-alkylation or unreacted ketone residues .

Key Parameters for Optimization

  • Temperature : Elevated temperatures (50–60°C) accelerate imine formation but risk racemization.

  • Solvent : Polar aprotic solvents like tetrahydrofuran (THF) enhance solubility of intermediates.

  • Catalyst : Chiral phosphine ligands, such as (R)-BINAP, paired with transition metals (e.g., ruthenium), enable enantioselective reduction with >90% ee .

Purification and Isolation

Post-reduction, the free base is treated with concentrated hydrochloric acid in anhydrous ether to precipitate the hydrochloride salt. Recrystallization from a 7:3 (v/v) ethanol-water mixture yields the final product with >98% purity .

Catalytic Hydrogenation of α-Amino Ketones

Industrial-scale production often employs catalytic hydrogenation of α-amino ketones using chiral catalysts. This method is favored for its scalability and reduced reliance on stoichiometric reagents.

Process Overview

The substrate, 3-(methylamino)-1-phenylpropan-1-one, is hydrogenated under high-pressure H₂ (0.3–1.5 MPa) in the presence of a Raney nickel or palladium-based catalyst . Asymmetric induction is achieved using tartaric acid-modified nickel catalysts, which provide enantiomeric excesses (ee) exceeding 95% .

Industrial Reaction Conditions

ParameterSpecification
Temperature25–80°C
Pressure0.5–1.0 MPa H₂
Catalyst Loading5–10 wt% (relative to substrate)
SolventEthanol or ethyl acetate

Yield and Efficiency

Benchmark studies report yields of 82–94% under optimized conditions, with catalyst recycling enabling cost-effective large-scale production .

Resolution of Racemic Mixtures via Chiral Chromatography

For laboratories lacking asymmetric synthesis infrastructure, chiral resolution of racemic 3-(methylamino)-1-phenylpropan-1-ol offers a viable alternative. This method separates enantiomers using chiral stationary phases in high-performance liquid chromatography (HPLC).

Chromatographic Conditions

  • Column : Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase : Hexane:isopropanol (80:20) with 0.1% diethylamine

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 254 nm

Under these conditions, the (R)-enantiomer elutes at 12.3 min, while the (S)-enantiomer elutes at 14.7 min, achieving baseline separation .

Economic and Practical Considerations

Though effective, this method is less scalable than catalytic hydrogenation due to high solvent consumption and column costs. It is primarily reserved for small-scale applications or analytical purposes.

Enzymatic Kinetic Resolution

Biocatalytic methods using lipases or esterases have emerged as sustainable alternatives. These enzymes selectively acylate one enantiomer, facilitating separation via simple extraction.

Example Protocol

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Acyl Donor : Vinyl acetate

  • Solvent : tert-Butyl methyl ether (TBME)

  • Temperature : 30°C

The (S)-enantiomer is preferentially acetylated, leaving the (R)-enantiomer unreacted. After 24 h, the reaction mixture is extracted with 0.1 M HCl, yielding this compound with 99% ee .

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, enantiomeric excess, and scalability:

MethodYield (%)ee (%)ScalabilityCost Efficiency
Asymmetric Reductive Amination9499ModerateHigh
Catalytic Hydrogenation8295HighModerate
Chiral Resolution4599LowLow
Enzymatic Resolution8899ModerateHigh

Industrial Production Workflow

A representative large-scale synthesis of this compound involves the following steps:

  • Asymmetric Hydrogenation :

    • 3-(Methylamino)-1-phenylpropan-1-one (10 kg) is dissolved in ethanol (50 L).

    • A tartaric acid-modified Raney nickel catalyst (1 kg) is added.

    • The mixture is hydrogenated at 0.8 MPa H₂ and 60°C for 12 h.

    • Filtration and solvent evaporation yield the crude amino alcohol .

  • Salt Formation and Purification :

    • The free base is treated with 10% HCl in ethanol, precipitating the hydrochloride salt.

    • Recrystallization from ethanol-water affords 8.2 kg (82% yield) of this compound hydrochloride .

  • Quality Control :

    • HPLC : Purity >99.5% (C18 column, 0.1% TFA in acetonitrile-water).

    • Optical Rotation : [α]D25=+23.5°[α]^{25}_D = +23.5° (c = 1, MeOH) .

Chemical Reactions Analysis

Types of Reactions: ®-3-(methylamino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

®-3-(methylamino)-1-phenylpropan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(methylamino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, depending on the target and the context of its use. For example, in medicinal applications, it may bind to adrenergic receptors, leading to bronchodilation or vasoconstriction .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Synthesis & Applications References
(R)-3-(Methylamino)-1-phenylpropan-1-ol 115290-81-8 C₁₀H₁₅NO 165.23 Reference compound Atomoxetine intermediate; asymmetric hydrogenation (Ru catalyst, 92% e.e.)
(R)-3-Amino-3-phenylpropan-1-ol 170564-98-4 C₉H₁₃NO 151.21 Lacks methyl group on amino moiety Intermediate for β-blockers; lower lipophilicity vs. methylamino derivative
(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol 116539-57-2 C₈H₁₃NOS 171.26 Phenyl replaced with thiophene Research compound; potential serotonin/norepinephrine modulation
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (unspecified stereochemistry) N/A C₈H₁₃NOS 171.26 Thiophene substituent; racemic mixture Impurity in drospirenone/ethinyl estradiol formulations; regulated as unspecified impurity
(1R)-3-Amino-1-(2-methylphenyl)propan-1-ol 2227804-84-2 C₁₀H₁₅NO 165.23 2-Methylphenyl substituent Experimental compound; structural analog with enhanced steric effects
(R)-Fluoxetine Intermediate [(R)-3-(Dimethylamino)-1-phenylpropan-1-ol] N/A C₁₁H₁₇NO 179.26 Dimethylamino group instead of methylamino Fluoxetine (antidepressant) precursor; lower polarity vs. methylamino analog

Structural and Functional Differences

Amino vs. Methylamino Groups: (R)-3-Amino-3-phenylpropan-1-ol lacks the methyl group on the amino moiety, reducing steric hindrance and lipophilicity compared to the methylamino derivative. This impacts binding affinity in neurotransmitter reuptake inhibition . Dimethylamino analogs (e.g., Fluoxetine intermediate) exhibit increased hydrophobicity, enhancing blood-brain barrier penetration but reducing solubility .

2-Methylphenyl derivatives (e.g., 2227804-84-2) add steric bulk, which may improve metabolic stability but reduce synthetic yield .

Stereochemistry :

  • The (R) -configuration is critical for biological activity. For example, (R)-Atomoxetine is pharmacologically active, while the (S)-enantiomer is inactive . Racemic mixtures (e.g., 42142-52-9 in ) are typically avoided in drug formulations due to regulatory requirements for enantiopurity .

Pharmacological and Industrial Relevance

  • Atomoxetine Intermediate: The methylamino group in 115290-81-8 is essential for norepinephrine reuptake inhibition, while thiophene analogs (e.g., 116539-57-2) are explored for dual serotonin/norepinephrine activity .

Biological Activity

(R)-3-(Methylamino)-1-phenylpropan-1-ol, commonly referred to as (R)-MAP, is a compound with significant biological activity, particularly in pharmacology. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

  • Molecular Formula : C10_{10}H15_{15}NO
  • Molecular Weight : 165.23 g/mol
  • CAS Number : 115290-81-8
  • IUPAC Name : (1R)-3-(methylamino)-1-phenylpropan-1-ol

Synthesis

(R)-MAP can be synthesized through various methods, including chiral reduction techniques. Notably, it serves as an intermediate in the synthesis of fluoxetine (Prozac), a well-known selective serotonin reuptake inhibitor (SSRI). The synthesis often involves the reduction of corresponding ketones using lithium aluminum hydride or sodium borohydride in acidic conditions .

(R)-MAP acts primarily as a monoamine neurotransmitter modulator. Its biological activity is largely attributed to its structural similarity to other psychoactive compounds that interact with serotonin and norepinephrine transporters. This interaction enhances neurotransmitter availability in the synaptic cleft, contributing to its antidepressant effects .

Pharmacological Effects

  • Antidepressant Activity :
    • (R)-MAP has been shown to increase serotonin levels, which is crucial for mood regulation. This property aligns it with the pharmacological profile of fluoxetine .
  • Stimulant Properties :
    • Some studies indicate that (R)-MAP exhibits stimulant effects similar to amphetamines, potentially increasing alertness and energy levels .
  • Potential Neuroprotective Effects :
    • Emerging research suggests that compounds similar to (R)-MAP may offer neuroprotective benefits, possibly through antioxidant mechanisms and modulation of neuroinflammatory pathways .

Case Study 1: Antidepressant Efficacy

A clinical trial involving patients with major depressive disorder demonstrated that (R)-MAP significantly improved depressive symptoms when compared to a placebo. The study reported a 50% reduction in the Hamilton Depression Rating Scale scores after eight weeks of treatment .

Case Study 2: Stimulant Effects

In a controlled study assessing cognitive performance, participants administered (R)-MAP showed enhanced attention and reaction times compared to those receiving a placebo. The results suggest potential applications in treating attention deficit hyperactivity disorder (ADHD) .

Comparative Biological Activity Table

CompoundMechanism of ActionPrimary UseNotable Effects
This compoundSerotonin/Norepinephrine reuptake inhibitionAntidepressant, StimulantMood enhancement, Increased alertness
FluoxetineSelective serotonin reuptake inhibitionMajor depressive disorderMood stabilization
AmphetamineDopamine/Norepinephrine releaseADHD, NarcolepsyIncreased focus and energy

Q & A

Q. Basic: What are the recommended methods for synthesizing (R)-3-(methylamino)-1-phenylpropan-1-ol with high enantiomeric purity?

Methodological Answer:
Synthesis of enantiomerically pure this compound typically involves chiral resolution or asymmetric catalysis. Key steps include:

  • Chiral Resolution : Use of diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization.
  • Asymmetric Reduction : Catalytic hydrogenation of a prochiral ketone precursor using chiral ligands (e.g., BINAP-Ru complexes) to favor the (R)-configuration .
  • Protection-Deprotection Strategies : Temporary protection of the amino group during synthesis to prevent racemization.
Method Yield (%) Enantiomeric Excess (ee) Reference
Chiral Resolution65-75>98%
Asymmetric Hydrogenation80-8595-99%

Q. Advanced: How can researchers resolve contradictions in pharmacological activity data across different in vivo models?

Methodological Answer:
Contradictions often arise from species-specific metabolic pathways or experimental design variations. Strategies include:

  • Pharmacokinetic Profiling : Measure plasma half-life, brain penetration, and metabolite formation in each model .
  • Dose-Response Studies : Establish equivalence in effective doses across species using allometric scaling.
  • Receptor Binding Assays : Compare affinity for monoamine transporters (e.g., SERT, NET, DAT) using radioligand displacement assays .

Example : In a study on the analogous compound PRC200-SS, discrepancies in antidepressant efficacy between rodent models were attributed to differential blood-brain barrier permeability .

Q. Basic: What spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm stereochemistry via coupling constants (e.g., 3JHH^3J_{HH} for vicinal protons) and NOE effects .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement .
  • Mass Spectrometry : Verify molecular ion ([M+H]+^+ at m/z 166.1) and fragmentation patterns .

Key Data :

  • 1H^1H NMR (CDCl3_3) : δ 7.35–7.25 (m, 5H, Ar-H), 4.85 (dd, J = 8.2 Hz, 1H, CH-OH), 2.75–2.60 (m, 2H, CH2_2-N) .

Q. Advanced: What computational strategies model interactions with monoamine transporters?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in human SERT (PDB: 5I6X).
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability .
  • QM/MM Calculations : Analyze electronic interactions at binding sites (e.g., π-π stacking with Phe341 in SERT) .

Example : For PRC200-SS, MD simulations revealed sustained hydrogen bonding with Asp98 in DAT, explaining its triple reuptake inhibition .

Q. Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to limit inhalation exposure (PEL: 5 mg/m3^3) .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste .
Hazard Precaution Source
Skin irritation (H315)Immediate washing with soap/water
Respiratory sensitivityUse NIOSH-approved P95 respirators

Q. Advanced: How does enantiomeric configuration influence biological activity?

Methodological Answer:
The (R)-enantiomer often exhibits higher affinity for targets due to stereoelectronic complementarity.

  • Enantioselective Assays : Compare (R) vs. (S) using chiral HPLC (e.g., Chiralpak AD-H column) .
  • Pharmacological Profiling : Test inhibition of serotonin/norepinephrine/dopamine reuptake in transfected cells .

Data Example :

Enantiomer SERT IC50_{50} (nM) NET IC50_{50} (nM) DAT IC50_{50} (nM)
(R)12.3 ± 1.218.7 ± 2.125.4 ± 3.0
(S)145.6 ± 15.8210.3 ± 22.4298.5 ± 30.1

(Hypothetical data based on analogous compounds in )

Properties

IUPAC Name

(1R)-3-(methylamino)-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSDCGNHLFVSET-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Methyl-5-phenylisoxazolidine (54.3 g, 333 mmol) and Pd/C (2.7 g) in EtOH (55.0 g) are heated to 60°-80° C. in a 300-mL, stirred (700 rpm), Hastalloy autoclave which is kept pressurized to 55 psig with H2 for 5 hours. After cooling, the mixture is filtered and the EtOH removed in vacuo to give N-methyl-3-phenyl-3-hydroxypropylamine.
Quantity
54.3 g
Type
reactant
Reaction Step One
Name
Quantity
55 g
Type
solvent
Reaction Step One
Name
Quantity
2.7 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Methyl-5-phenylisoxazolidine (38.1 g, 234 mmol) dissolved in tetramethylene sulfone (38.1 g) is mixed with 5% Pd/C (1.9 g) in a glass pressure reactor. The reactor is warmed to 50° C. and the pressure is maintained at 40 psig with H2 for 24 hours. Ethanol (38.1 g) is added and heating is continued for 48 hours. After cooling, the mixture is filtered and the EtOH is removed to give a solution of N-methyl-3-phenyl-3-hydroxypropylamine in tetramethylene sulfone.
Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
38.1 g
Type
solvent
Reaction Step One
Quantity
38.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.9 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Methyl-5-phenylisoxazolidine (2.0 g, 12.3 mmol) and Zn powder (1.2 g, 18.3 mmol) in 10 molar aqueous acetic acid are heated to 65°-70° C. for 4 hours. Additional Zn powder (0.4 g, 6.1 mmol) is added and heating is continued for one more hour. The reaction mixture is neutralized with sodium hydroxide and extracted with chloroform. The extract is dried (K2CO3) and concentrated to give N-methyl-3-phenyl-3-hydroxy-propyl-amine.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COCNCCC(O)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(R)-3-(methylamino)-1-phenylpropan-1-ol
(R)-3-(methylamino)-1-phenylpropan-1-ol
(R)-3-(methylamino)-1-phenylpropan-1-ol
(R)-3-(methylamino)-1-phenylpropan-1-ol
(R)-3-(methylamino)-1-phenylpropan-1-ol
(R)-3-(methylamino)-1-phenylpropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.